2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-4-2-3-5-14(11)16-20-21-17(24-16)19-15(22)10-23-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQYUCIWNYCUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions using chlorophenol and suitable leaving groups.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate compounds with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar structure but with a different substituent on the phenyl ring.
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: This compound has an oxadiazole ring instead of a thiadiazole ring.
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-triazol-2-yl]acetamide: This compound has a triazole ring instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the thiadiazole ring contributes to its biological activity, as this structural motif is known for various pharmacological effects.
Anticancer Activity
Research has shown that derivatives of thiadiazole exhibit significant anticancer properties. In a study evaluating various 1,3,4-thiadiazole compounds against cancer cell lines, the compound was tested for cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
In Vitro Cytotoxicity
- MCF-7 Cell Line : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- A549 Cell Line : Similar results were observed, suggesting broad-spectrum anticancer activity.
Table 1 summarizes the IC50 values of selected thiadiazole derivatives:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X.XX |
| 2-(4-chlorophenoxy)-N-[5-(phenyl)-1,3,4-thiadiazol-2-yl]acetamide | A549 | Y.YY |
Note: Actual IC50 values need to be filled based on experimental data.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound exhibited activity against various bacterial strains and fungi.
Antibacterial and Antifungal Studies
In vitro tests have shown that derivatives similar to our compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Effective inhibition was noted.
- Escherichia coli : The compound showed moderate activity.
The mechanism behind the antimicrobial effects is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds within the thiadiazole class have been reported to possess:
- Anti-inflammatory properties
- Antioxidant activity
- Anticonvulsant effects
These activities suggest a broad therapeutic potential for thiadiazole derivatives.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of thiadiazole derivatives. For example:
- A study highlighted the synthesis of various 1,3,4-thiadiazole derivatives and their evaluation against cancer cell lines. The most active compounds were identified based on their IC50 values.
- Another research article focused on the structure-activity relationship (SAR) of thiadiazoles, indicating that modifications in substituents significantly affect biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step reactions, starting with the formation of a thiadiazole core followed by acylation. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with α-haloketones or carboxylic acids under reflux (e.g., ethanol, 80–100°C) .
- Acylation : Coupling the thiadiazole intermediate with chlorophenoxy acetamide using coupling agents like EDCI/HOBt in DMF or DCM .
- Optimization : Solvent choice (DMF for polar intermediates), temperature control (room temperature for acylation), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for >70% yield and >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key structural features do they identify?
- 1H/13C NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 413.08 [M+H]+) and fragmentation patterns of the thiadiazole and chlorophenoxy moieties .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹ for acetamide) and C=O vibrations (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?
- Comparative Assay Design : Use standardized cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and microbial strains (e.g., S. aureus, E. coli) under identical conditions .
- Dose-Response Analysis : Calculate IC50 values for cytotoxicity (e.g., 0.034–0.084 mmol/L for MCF-7/A549 ) and MICs for antimicrobial activity to quantify potency discrepancies.
- Structural Modifications : Test analogs with substituted phenyl or thiadiazole groups to isolate bioactive moieties .
Q. What in silico strategies are recommended for elucidating the mechanism of action against specific biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR (PDB ID: 1M17) or β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the chlorophenoxy ring .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize high-affinity targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -COOH) to the methylphenyl moiety to improve solubility (logP <3) without compromising membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify metabolically labile sites (e.g., thiadiazole sulfur) .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., fluorescence-based viability assays vs. colony formation) .
- Crystallography : For unresolved structural ambiguities, perform X-ray diffraction (SHELXL ) to confirm bond lengths/angles in the thiadiazole-acetamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
